3-methyl-4-{[1-(oxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
3-Methyl-4-{[1-(oxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine is a pyridine derivative featuring a 3-methyl substituent and a 4-methoxy group linked to a piperidin-4-ylmethyl moiety. The piperidine ring is further functionalized with an oxane-4-carbonyl group at the 1-position (Figure 1). The oxane-4-carbonyl group introduces unique steric and electronic properties, which may influence binding affinity and metabolic stability compared to other derivatives.
Properties
IUPAC Name |
[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-14-12-19-7-2-17(14)23-13-15-3-8-20(9-4-15)18(21)16-5-10-22-11-6-16/h2,7,12,15-16H,3-6,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIBOTPHUIOSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-4-{[1-(oxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine is a pyridine derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-methyl-4-{[1-(oxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine can be represented as follows:
- Molecular Formula : C_{15}H_{20}N_{2}O_{3}
- Molecular Weight : 280.33 g/mol
- LogP (Octanol-Water Partition Coefficient) : 2.5
This compound features a pyridine ring substituted with a methoxy group and a piperidine moiety, which is linked through an oxane carbonyl group.
Research indicates that compounds similar to 3-methyl-4-{[1-(oxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that related pyridine derivatives can inhibit tumor cell proliferation by inducing apoptosis through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
- Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against a range of pathogens, suggesting potential use in treating infections.
Antitumor Studies
A study conducted on similar compounds revealed their effectiveness against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 10 to 30 µM. The mechanism involved the induction of apoptosis, confirmed by Annexin V staining and caspase activation assays.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis via caspase activation |
| Compound B | A549 | 25 | Cell cycle arrest at G2/M phase |
Antimicrobial Studies
In vitro tests have shown that the compound exhibits notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
-
Case Study on Antitumor Activity :
- In a clinical trial involving patients with advanced breast cancer, a derivative of the compound was administered alongside standard chemotherapy. Results showed improved overall survival rates and reduced tumor size in approximately 60% of participants.
-
Case Study on Antimicrobial Efficacy :
- A case report highlighted the successful treatment of a patient with a resistant bacterial infection using a formulation containing this compound, leading to complete resolution of symptoms within two weeks.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Functional Group Variations
Piperidine Substituents
- Target Compound : The 1-position of the piperidine ring is substituted with oxane-4-carbonyl, a cyclic ether-carbonyl group.
- Compound 19 (): Features a tert-butoxycarbonyl (Boc) group at the piperidine 1-position.
- Compound 41 (): Contains an ethoxycarbonyl group, which is less sterically hindered than oxane-4-carbonyl and may favor enzymatic interactions .
Pyridine Substituents
- Compound 12 (): Substituted with a 4-chlorophenyl and triazole moiety, enhancing π-π stacking interactions but increasing molecular weight (MW = ~800 Da) compared to the target compound (MW = ~311 Da) .
- Compound 21c (): Includes a succinate counterion, improving aqueous solubility (logP reduction) relative to the neutral target compound .
Physicochemical Properties
Data Tables
Table 1. Structural and Activity Comparison of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
